6-(5-bromopyridin-2-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
6-(5-Bromopyridin-2-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridazinone core substituted with a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-bromopyridin-2-yl)-2,3-dihydropyridazin-3-one typically involves the reaction of 5-bromo-2-aminopyridine with a suitable diketone under acidic or basic conditions. One common method is the condensation of 5-bromo-2-aminopyridine with ethyl acetoacetate, followed by cyclization to form the pyridazinone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-(5-Bromopyridin-2-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are common.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazinones, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
6-(5-Bromopyridin-2-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-(5-bromopyridin-2-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of key biological processes .
Comparison with Similar Compounds
Similar Compounds
6-(5-Bromopyridin-2-yl)iminomethylphenol: Another bromopyridine derivative with similar structural features.
5-Bromo-2-methylpyridin-3-amine: A related compound used in similar synthetic applications.
Uniqueness
6-(5-Bromopyridin-2-yl)-2,3-dihydropyridazin-3-one is unique due to its combination of a pyridazinone core and a bromopyridine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.
Properties
CAS No. |
1189169-63-8 |
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Molecular Formula |
C9H6BrN3O |
Molecular Weight |
252.1 |
Purity |
95 |
Origin of Product |
United States |
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